
4-(3-Chloroprop-1-en-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloroprop-1-en-2-yl)phenol is a chemical compound with the molecular formula C9H9ClO It is known for its unique structure, which includes a phenol group substituted with a 3-chloroprop-1-en-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloroprop-1-en-2-yl)phenol typically involves the reaction of phenol with 3-chloroprop-1-ene under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of 3-chloroprop-1-ene. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and efficiency. The use of catalysts like palladium or nickel can help in achieving higher selectivity and conversion rates.
化学反应分析
Types of Reactions
4-(3-Chloroprop-1-en-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the double bond or the chlorinated carbon.
Substitution: The chlorine atom in the 3-chloroprop-1-en-2-yl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chlorine atom can result in various substituted derivatives.
科学研究应用
4-(3-Chloroprop-1-en-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(3-Chloroprop-1-en-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorinated alkene moiety may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
4-(3-Bromoprop-1-en-2-yl)phenol: Similar structure but with a bromine atom instead of chlorine.
4-(3-Methylprop-1-en-2-yl)phenol: Similar structure but with a methyl group instead of chlorine.
4-(3-Hydroxyprop-1-en-2-yl)phenol: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
4-(3-Chloroprop-1-en-2-yl)phenol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
143998-93-0 |
|---|---|
分子式 |
C9H9ClO |
分子量 |
168.62 g/mol |
IUPAC 名称 |
4-(3-chloroprop-1-en-2-yl)phenol |
InChI |
InChI=1S/C9H9ClO/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
InChI 键 |
OBBRZAXACQKPER-UHFFFAOYSA-N |
规范 SMILES |
C=C(CCl)C1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


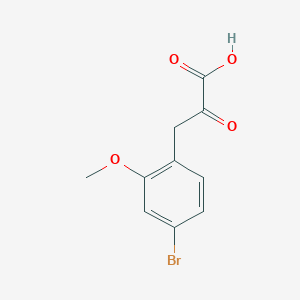
![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)
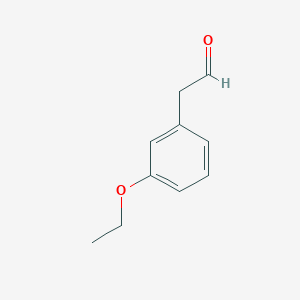
![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)
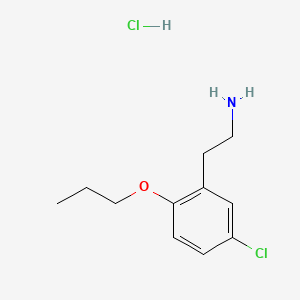

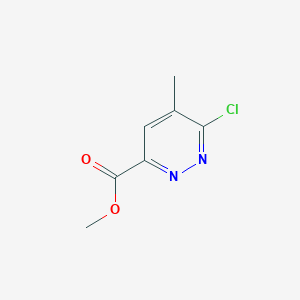
![2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)
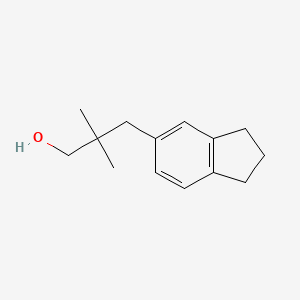
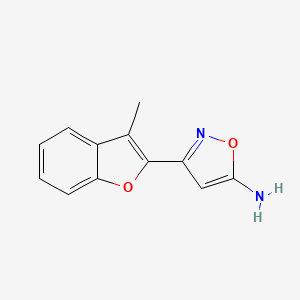
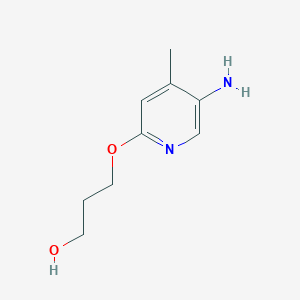
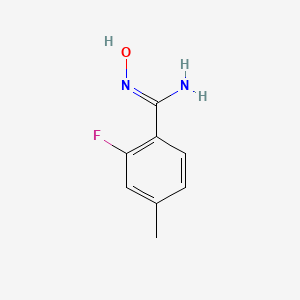
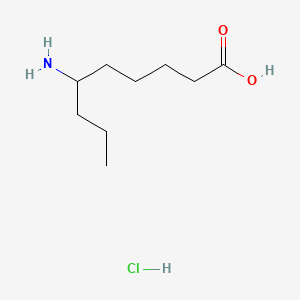
![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)
